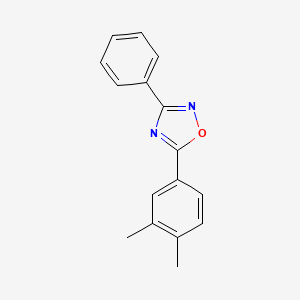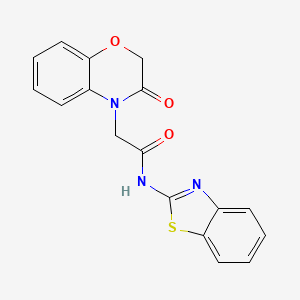![molecular formula C16H19NO4S B5716002 4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine](/img/structure/B5716002.png)
4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine is an organic compound that features a morpholine ring substituted with a sulfonyl group attached to a 6-ethoxynaphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 6-ethoxynaphthalene and morpholine.
Sulfonylation: The 6-ethoxynaphthalene undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form 6-ethoxynaphthalen-2-sulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with morpholine in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the morpholine ring in the presence of a base.
Major Products
Oxidation: Products include 6-ethoxynaphthalene-2-carboxylic acid or 6-ethoxynaphthalene-2-aldehyde.
Reduction: The major product is 4-[(6-ethoxynaphthalen-2-yl)thio]morpholine.
Substitution: Various substituted morpholine derivatives can be formed.
Aplicaciones Científicas De Investigación
4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The ethoxy group and morpholine ring can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-[(6-methoxy-2-naphthalenyl)sulfonyl]morpholine: Similar structure with a methoxy group instead of an ethoxy group.
4-[(6-ethoxy-2-naphthalenyl)sulfonyl]piperidine: Similar structure with a piperidine ring instead of a morpholine ring.
Uniqueness
4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine is unique due to the presence of both the ethoxy group and the morpholine ring, which can provide distinct chemical and biological properties compared to its analogs. The combination of these functional groups can result in enhanced binding affinity, specificity, and stability in various applications.
Propiedades
IUPAC Name |
4-(6-ethoxynaphthalen-2-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-2-21-15-5-3-14-12-16(6-4-13(14)11-15)22(18,19)17-7-9-20-10-8-17/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCXJNALGRMUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
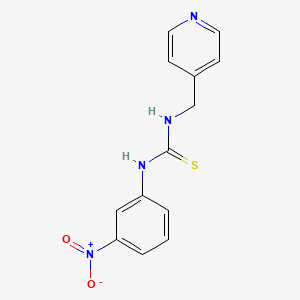
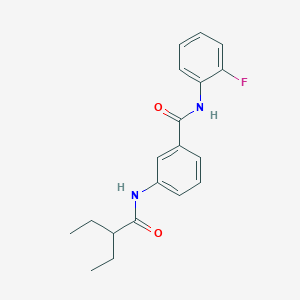
![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5715925.png)
![1,4-DI[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1,4-BUTANEDIONE](/img/structure/B5715936.png)
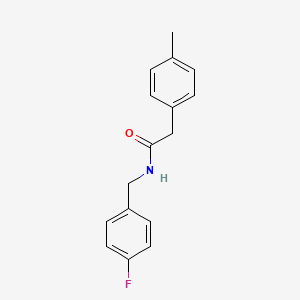
![N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5715951.png)
![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5715952.png)
![N-[(2,5-dimethoxyphenyl)methyl]-3-methylaniline](/img/structure/B5715979.png)
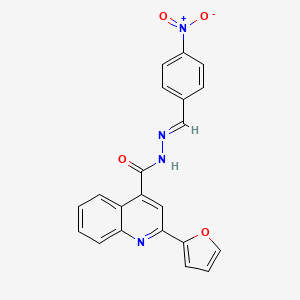
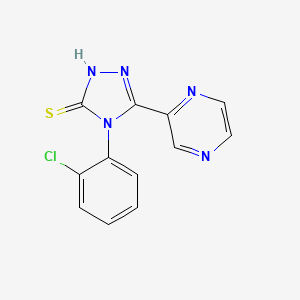
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5716006.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B5716007.png)
